
Pentamidine-d4 2HCl (pentane-1,1,5,5-d4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentamidine-d4 2HCl (pentane-1,1,5,5-d4): is a deuterium-labeled analogue of Pentamidine. Pentamidine is an antimicrobial agent used to treat diseases such as African trypanosomiasis and leishmaniasis. The deuterium labeling in Pentamidine-d4 2HCl allows for its use in various research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pentamidine-d4 2HCl involves the incorporation of deuterium atoms into the pentane backbone of Pentamidine. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of Pentamidine-d4 2HCl typically involves large-scale chemical synthesis using deuterated reagents. The process is carefully controlled to ensure high purity and isotopic enrichment. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of 95% or higher.
化学反应分析
Types of Reactions: Pentamidine-d4 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Pentamidine-d4 2HCl into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Pentamidine-d4 2HCl has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in NMR spectroscopy to study the structure and reaction mechanisms of compounds.
Biology: Employed in metabolic research to trace metabolic pathways and study enzyme activities.
Medicine: Investigated for its potential therapeutic effects and used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Utilized in the development of new antimicrobial agents and in quality control processes for pharmaceuticals.
作用机制
The exact mechanism of action of Pentamidine-d4 2HCl is not fully understood. it is believed to interfere with nuclear metabolism, leading to the inhibition of DNA, RNA, phospholipid, and protein synthesis . This disruption of essential cellular processes results in the antimicrobial effects observed with Pentamidine .
相似化合物的比较
Pentamidine: The non-deuterated analogue used for similar therapeutic purposes.
Other Deuterated Analogues: Compounds such as deuterated benzamidine and deuterated phenoxy derivatives.
Uniqueness: Pentamidine-d4 2HCl is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required.
属性
分子式 |
C19H26Cl2N4O2 |
|---|---|
分子量 |
417.4 g/mol |
IUPAC 名称 |
4-[5-(4-carbamimidoylphenoxy)-1,1,5,5-tetradeuteriopentoxy]benzenecarboximidamide;dihydrochloride |
InChI |
InChI=1S/C19H24N4O2.2ClH/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;;/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*1H/i12D2,13D2;; |
InChI 键 |
HWURPQUPKQFGJI-XQZXWLSLSA-N |
手性 SMILES |
[2H]C([2H])(CCCC([2H])([2H])OC1=CC=C(C=C1)C(=N)N)OC2=CC=C(C=C2)C(=N)N.Cl.Cl |
规范 SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


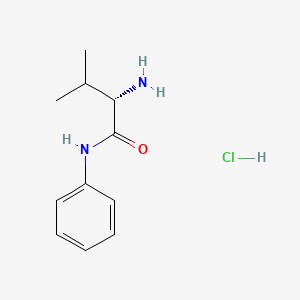
![[8,14-Diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12312912.png)
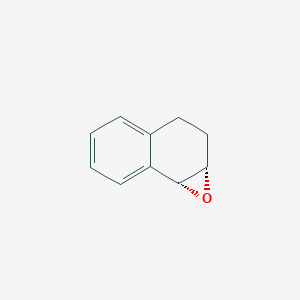
![1-Methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12312923.png)
![6-[(Ethylamino)methyl]piperidin-2-one](/img/structure/B12312924.png)
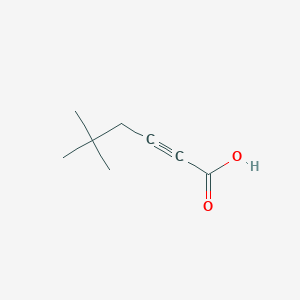

![2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid](/img/structure/B12312944.png)
![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride](/img/structure/B12312952.png)
![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, cis](/img/structure/B12312962.png)
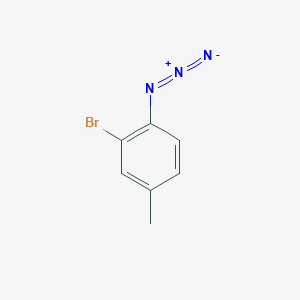
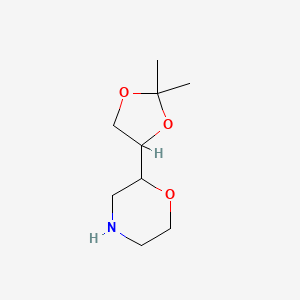
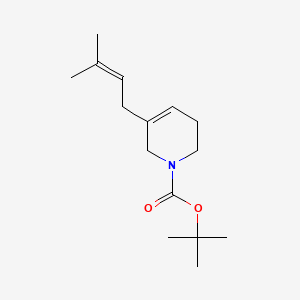
![rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis](/img/structure/B12312973.png)
